N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
“N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives was established by NMR and MS analysis . The complexes were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of 1,2,4-triazole ring . The complexes were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the melting point of a similar compound was reported to be between 124-127 °C .Scientific Research Applications
Novel Compound Synthesis and Antiviral Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives has been explored. These compounds were prepared through reactions involving benzoyl isothiocyanate, showcasing significant anti-influenza A virus (subtype H5N1) activities. Among the synthesized compounds, several were found to possess notable antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Antiproliferative Activity
The synthesis of 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives and their evaluation for antiproliferative activity has been reported. These compounds, derived from N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, displayed inhibitory effects on the proliferation of endothelial and tumor cells, suggesting their potential in cancer therapy (Ilić et al., 2011).
Microwave-Assisted Condensation Reactions
Research on microwave-assisted condensation reactions of 2-aryl hydrazonopropanals with nucleophilic reagents and dimethyl acetylenedicarboxylate has been conducted. These reactions have led to the synthesis of various pyridazinone derivatives, demonstrating the utility of microwave irradiation in enhancing reaction yields and reducing reaction times, which could be beneficial for the development of novel pharmaceutical compounds (Al‐Zaydi & Borik, 2007).
Melanoma Cytotoxicity
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery for melanoma therapy. These conjugates showed enhanced cytotoxicity against melanoma cells compared to the parent chlorambucil, supporting the concept of benzamide-mediated selective delivery of cytostatics to melanoma cells (Wolf et al., 2004).
Future Directions
Properties
IUPAC Name |
N-benzyl-N-methyl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-20(9-12-5-3-2-4-6-12)15(22)13-7-8-14(19-18-13)21-11-16-10-17-21/h2-8,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRLYUYEEUSVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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